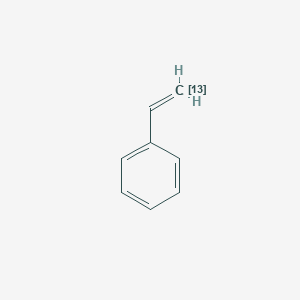
Styrene-beta-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Styrene-beta-13C: is a labeled compound where the beta carbon of the styrene molecule is enriched with the carbon-13 isotope. Styrene, also known as ethenylbenzene or vinylbenzene, is a colorless, oily liquid that is widely used in the production of polymers and resins. The carbon-13 isotope is a stable, non-radioactive isotope of carbon, which makes it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Styrene-beta-13C can be synthesized through the catalytic dehydration of ethylbenzene, where the beta carbon is specifically enriched with carbon-13. The reaction typically involves the use of a dehydrogenation catalyst such as iron oxide or potassium oxide at high temperatures (around 600-700°C) to facilitate the removal of hydrogen atoms from ethylbenzene, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The ethylbenzene feedstock is enriched with carbon-13, and the dehydrogenation reaction is carried out in large reactors with continuous monitoring and control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Styrene-beta-13C undergoes various chemical reactions, including:
Oxidation: Styrene can be oxidized to form styrene oxide, a valuable intermediate in the production of other chemicals.
Polymerization: Styrene readily polymerizes to form polystyrene, a widely used plastic.
Substitution: The vinyl group in styrene can undergo substitution reactions with halogens, resulting in halogenated styrenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide, often in the presence of a catalyst such as a transition metal complex.
Polymerization: Polymerization is typically initiated using free radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Styrene oxide
Polymerization: Polystyrene
Substitution: Halogenated styrenes (e.g., chlorostyrene, bromostyrene)
Wissenschaftliche Forschungsanwendungen
Styrene-beta-13C has numerous applications in scientific research:
Chemistry: It is used in NMR spectroscopy to study the structure and dynamics of organic molecules.
Biology: It is used to trace metabolic pathways and study the incorporation of styrene into biological systems.
Medicine: It is used in the development of diagnostic tools and imaging agents, particularly in positron emission tomography (PET) scans.
Industry: It is used in the production of labeled polymers and resins for various industrial applications.
Wirkmechanismus
The mechanism by which styrene-beta-13C exerts its effects is primarily through its incorporation into chemical and biological systems. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal that can be used to study the molecular structure and interactions of styrene. In biological systems, this compound can be metabolized to form various intermediates, which can be traced to understand metabolic pathways and the fate of styrene in the body .
Vergleich Mit ähnlichen Verbindungen
Styrene: The non-labeled version of styrene, which is widely used in the production of polystyrene and other polymers.
Styrene-alpha-13C: A labeled compound where the alpha carbon of the styrene molecule is enriched with carbon-13.
Styrene-d8: A deuterated version of styrene where the hydrogen atoms are replaced with deuterium, another stable isotope.
Uniqueness: Styrene-beta-13C is unique due to the specific enrichment of the beta carbon with carbon-13, which provides distinct advantages in NMR spectroscopy and other analytical techniques. This specific labeling allows for detailed studies of the beta carbon’s interactions and dynamics within the molecule, which is not possible with non-labeled or differently labeled styrene compounds .
Eigenschaften
Molekularformel |
C8H8 |
|---|---|
Molekulargewicht |
105.14 g/mol |
IUPAC-Name |
(213C)ethenylbenzene |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1+1 |
InChI-Schlüssel |
PPBRXRYQALVLMV-OUBTZVSYSA-N |
Isomerische SMILES |
[13CH2]=CC1=CC=CC=C1 |
Kanonische SMILES |
C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




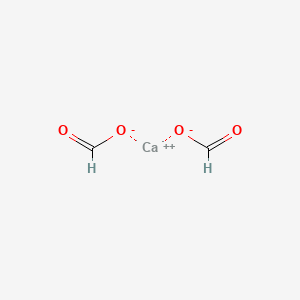



![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057527.png)
![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)
![4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate](/img/structure/B12057544.png)
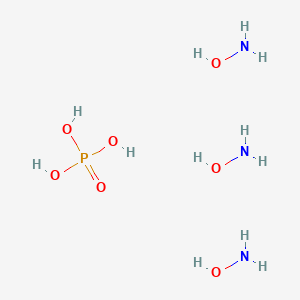
![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12057558.png)
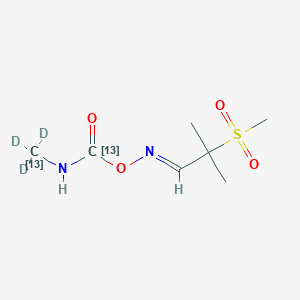
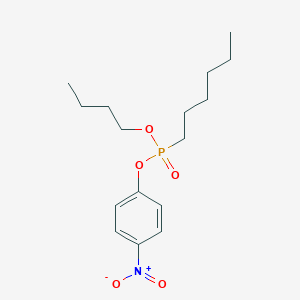
![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)
